1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene
Description
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, methoxymethoxy, and methyl groups
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-(methoxymethoxymethyl)-5-methylbenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-7-3-9(11)8(10(12)4-7)5-14-6-13-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
IVVFPRURYACLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)COCOC)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Methylation: The addition of a methyl group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Fluorination often involves the use of fluorine gas (F2) or other fluorinating agents. Methoxymethoxylation can be carried out using methoxymethyl chloride (MOM-Cl) in the presence of a base. Methylation typically involves methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) as the methylating agents.
Chemical Reactions Analysis
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with a nucleophile such as an amine or thiol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove certain functional groups or to simplify its structure. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with an amine can yield an amino-substituted benzene derivative.
Scientific Research Applications
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for constructing diverse chemical structures.
Pharmaceuticals: The compound can be used in the development of new drugs. Its structural features may impart specific biological activities, making it a potential candidate for drug discovery and development.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties. For example, it can be incorporated into polymers or other materials to enhance their performance or introduce new functionalities.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy and methyl groups can influence the compound’s overall reactivity and interactions with other molecules. The exact pathways and targets involved will vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)-5-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-3-fluoro-2-methoxybenzene: This compound lacks the methoxymethoxy and methyl groups, making it less complex and potentially less versatile in certain applications.
1-Bromo-3-fluoro-2-methylbenzene:
1-Bromo-3-fluoro-2-((methoxymethoxy)methyl)benzene: This compound lacks the methyl group, which may affect its overall properties and interactions.
The presence of the methoxymethoxy and methyl groups in this compound makes it unique and potentially more versatile compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
